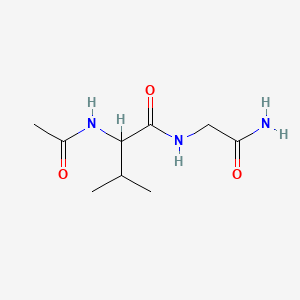

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide involves several steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-acetyl-3-chloro-L-alaninemethyl ester with various reagents under controlled conditions . The reaction typically requires specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Cancer Treatment

Research indicates that compounds similar to N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide can act as alpha-helix mimetics, which are critical in the treatment of various cancers. These compounds have been shown to inhibit the Wnt signaling pathway, which is implicated in oncogenesis and cancer progression. Specifically, they may be effective against colorectal cancer and fibrotic diseases by blocking TCF4/β-catenin transcriptional activity .

1.2 Neuropharmacology

Phenotropil, a related compound, has demonstrated nootropic effects that enhance cognitive function and physical performance. Studies on its enantiomers reveal that specific stereoisomers increase locomotor activity and exhibit antidepressant properties. These findings suggest that this compound may also possess similar cognitive-enhancing effects, warranting further investigation into its pharmacological profile .

Synthesis and Chemical Properties

This compound can be synthesized through various methods involving primary amines and nitro compounds. The selective N-monomethylation of these substrates is crucial for developing derivatives with enhanced biological activity. The synthesis process involves using methylating agents such as carbon dioxide and methanol, which are pivotal in generating compounds with desirable pharmacokinetic properties .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

The compound's structural characteristics allow it to act as a substrate or inhibitor for specific enzymes. This property is vital in drug design, particularly for developing inhibitors targeting enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases.

3.2 Molecular Modeling and Drug Design

Molecular modeling studies have suggested that the conformational flexibility of this compound can be exploited to design new drugs that mimic the action of naturally occurring peptides and proteins. Such modeling aids in predicting the compound's interaction with biological targets, enhancing its therapeutic potential .

Data Tables

The following tables summarize key research findings related to this compound:

Case Studies

5.1 Case Study: Alpha-Helix Mimetics in Cancer Therapy

A study explored the efficacy of alpha-helix mimetic compounds in inhibiting tumor growth in colorectal cancer models. The results demonstrated significant tumor reduction when treated with these mimetics, indicating a promising avenue for future therapies involving this compound analogs.

5.2 Case Study: Neuropharmacological Effects

In a behavioral study involving racemic phenotropil, researchers found that the R-enantiomer significantly improved memory function compared to the S-enantiomer. This suggests that stereochemistry plays a crucial role in the pharmacological effects of related compounds, highlighting the need for further studies on this compound's stereoisomers .

Mécanisme D'action

The mechanism of action of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include N-acetyl-3-chloro-L-alaninemethyl ester and other derivatives with similar structures. The unique properties of this compound, such as its specific reactivity and biological activity, make it a valuable compound for various applications.

Activité Biologique

N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide, with the chemical formula C9H17N3O3 and CAS number 1396987-24-8, is a compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of an acetamido group and a carbamoylmethyl side chain, which contribute to its biological properties. The molecular weight of this compound is approximately 215.25 g/mol .

Research indicates that this compound may interact with several biological targets, influencing various cellular pathways. Its mechanism of action could involve:

- Modulation of Protein Interactions : The compound may mimic biologically active peptides, potentially influencing pathways such as the Wnt signaling pathway, which is crucial in oncogenesis and cell growth regulation .

- Effects on Cell Proliferation : Preliminary studies suggest that this compound may inhibit or promote cell proliferation depending on the cellular context, possibly through interactions with transcription factors or other regulatory proteins.

Biological Activity Profiles

In silico studies have been employed to estimate the biological activity profiles of this compound. These studies assess how the compound interacts with various pharmacological targets and predict its metabolic transformations within the human body. For instance:

| Activity Type | Probability (Pa) | Notes |

|---|---|---|

| Teratogenic | 0.534 | Potential developmental toxicity |

| Carcinogenic | 0.571 | Associated with cancer risk |

| Embryotoxic | 0.495 | Risk during embryonic development |

| Sedative | 0.390 | Possible sedative effects |

These predictions indicate that while some activities are associated with potential risks, further empirical validation is necessary to confirm these findings .

Case Studies and Experimental Data

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can affect cell lines involved in cancer research. For example, treatment with this compound resulted in altered expression levels of genes associated with cell cycle regulation and apoptosis.

- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of the compound. Early results suggest it may exhibit anti-tumor activity in specific cancer models, although detailed studies are required to elucidate its efficacy and safety profile.

Therapeutic Applications

Given its biological activity, this compound shows promise for various therapeutic applications:

- Cancer Treatment : Due to its potential to modulate pathways involved in tumor growth and survival, it may be explored as a candidate for cancer therapy.

- Fibrotic Diseases : The compound's ability to influence cellular signaling pathways could make it relevant in treating conditions characterized by excessive fibrosis.

Propriétés

IUPAC Name |

2-acetamido-N-(2-amino-2-oxoethyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-5(2)8(12-6(3)13)9(15)11-4-7(10)14/h5,8H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPNYRMEAUXMON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.